- Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate, China, , ,
Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)
2-(p-Tolyl)propionic Acid is a versatile intermediate exhibiting excellent thermal stability and ease of handling. Its ability to undergo efficient esterification reactions renders it an attractive precursor for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals, where its p-tolyl substituent imparts unique properties.
2-(p-Tolyl)propionic Acid structure
Product Name:2-(p-Tolyl)propionic Acid
CAS No:938-94-3
MF:C10H12O2
MW:164.201083183289
MDL:MFCD01111378
CID:40350
PubChem ID:24874274
Update Time:2025-07-21
2-(p-Tolyl)propionic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-Methylphenyl) propionic acid
- IBUPROFEN IMP D
- IBUPROFEN IMPURITY D
- 4-METHYL-2-PHENYLPROPIONIC ACID
- ALPHA,4-DIMETHYLPHENYLACETIC ACID
- (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
- 2-(p-Tolyl)propionic acid
- 2-(p-Tolyl)propionic
- 2-p-Tolylpropanoic acid
- 4-methyl-hydratropic acid
- Methylphenylpropinoic acid
- p-Methylhydratropic acid.
- p-Methylhydratropic acid
- 2-(4-Tolyl)propionic acid
- 2-(4-methylphenyl)propionic acid
- 2-(p-Tolyl)propanoic acid
- KDYOFXPLHVSIHS-UHFFFAOYSA-N
- Propanoic acid, 2-(4-methylphenyl)
- alpha,4-Dimethylbenzeneacetic acid
- 2-(4-Tolyl)propanoic acid
- (R)-2-(p-Tolyl)propanoic acid
- 4-methylhydratropic acid
- p-methylphenylpropionic acid
- 2-(p-tolyl)-propionic acid
- a,4-
- Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
- α,4-Dimethylbenzeneacetic acid (ACI)
- (±)-2-(p-Methylphenyl)propionic acid
- 2-(p-Methylphenyl)propionic acid
- 2-p-Tolylpropionic acid
- α-(p-Tolyl)propionic acid
- Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
- F19228
- Benzeneacetic acid, alpha,4-dimethyl-
- Q27251771
- alpha ,4-Dimethylphenylacetic acid
- DB-057444
- EN300-68757
- DTXSID50917912
- 938-94-3
- alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
- 1635C8OCXW
- MFCD01111378
- Ibuprofen EP Impurity D
- CHEMBL190275
- (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
- ALPHA-(P-TOLYL)PROPIONIC ACID
- (S)-2-p-tolylpropanoic acid
- .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
- Z792377274
- a,4-Dimethylphenylacetic acid
- alpha,4-Dimethylphenylacetic acid, 97%
- IBUPROFEN IMPURITY D (EP IMPURITY)
- SCHEMBL349312
- AKOS004906184
- BDBM50250131
- AS-16020
- .ALPHA.-(P-TOLYL)PROPIONIC ACID
- IBUPROFEN IMPURITY D [EP IMPURITY]
- SY023256
- CS-0097754
- UNII-1635C8OCXW
- (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
- BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
- J-506064
- 2-(4'-Methylphenyl)propionic acid
- 2-(p-Tolyl)propionic Acid
-
- MDL: MFCD01111378
- Inchi: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
- InChI Key: KDYOFXPLHVSIHS-UHFFFAOYSA-N
- SMILES: O=C(C(C)C1C=CC(C)=CC=1)O
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow transparent liquid
- Density: 1.0041 (rough estimate)
- Melting Point: 37-42 °C (lit.)
- Boiling Point: 231.67°C (rough estimate)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.518-1.52
- PSA: 37.30000
- LogP: 2.18310
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-(p-Tolyl)propionic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2-(p-Tolyl)propionic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(p-Tolyl)propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T832128-500g |
2-(p-Tolyl)propionic acid |
938-94-3 | 98 % | 500g |
1,075.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 522449-5G |
2-(p-Tolyl)propionic Acid |
938-94-3 | 97% | 5G |
¥943.82 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90025-50MG |
2-(p-Tolyl)propionic Acid |
938-94-3 | pharmaceutical impurity standard | 50MG |
2101.99 | 2021-05-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-500g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 500g |
¥1076.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-100g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 100g |
¥296.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-25g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 25g |
¥106.0 | 2021-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195954-25g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 97% | 25g |
¥63.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195954-500g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 97% | 500g |
¥870.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195954-5g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 97% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195954-100g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 97% | 100g |
¥191.90 | 2023-09-01 |
2-(p-Tolyl)propionic Acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt
Reference
- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF, Helvetica Chimica Acta, 2015, 98(9), 1273-1286
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Method for synthesizing 2-(4-bromomethylphenyl)propionic acid, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- New synthetic method of loxoprofen sodium, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ; 20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
Reference
- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI, Tetrahedron, 2009, 65(10), 2015-2021
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Reference
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428
Production Method 8
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Reference
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266
Production Method 9
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 60 - 65 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
Reference
- Process for preparing 2-(4-bromomethyl) phenylpropionic acid, China, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Reference
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163
Production Method 11
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891
Production Method 12
Reaction Conditions
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
Reference
- Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester, Huaxue Shiji, 2011, 33(4), 356-358
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; pH 2 - 3
1.2 Reagents: Sulfuric acid ; pH 2 - 3
Reference
- Process for preparation of loxoprofen sodium, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 6 h, reflux
Reference
- Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement, Jingxi Huagong, 2006, 23(6), 613-614
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids, Journal of the Chemical Society, 1986, (11), 1983-7
Production Method 16
Reaction Conditions
1.1 Reagents: Water Catalysts: Triphenylphosphine , Palladium diacetate , Iron chloride (FeCl3) Solvents: 1,4-Dioxane ; 10 - 15 h, 50 bar, 80 °C
Reference
- Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970
Production Method 17
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Reference
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Reference
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236
Production Method 19
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
Reference
- Process for preparation of loxoprofen sodium, China, , ,
Production Method 20
Reaction Conditions
1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C
Reference
- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751
2-(p-Tolyl)propionic Acid Raw materials
- 1-(1-chloroethyl)-4-methylbenzene
- Benzeneacetic acid, 4-methyl-α-methylene-
- methyl 2-(4-methylphenyl)propanoate
- Ethyl 2-(4-methylphenyl)propanoate
- Benzeneacetonitrile, α-hydroxy-α,4-dimethyl-
- Benzeneacetamide, -alpha-,4-dimethyl-
- 2-(4-methylphenyl)propanenitrile
- Benzeneacetic acid, α,4-dimethyl-, 2-hydroxyethyl ester
2-(p-Tolyl)propionic Acid Preparation Products
2-(p-Tolyl)propionic Acid Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid
Order Number:sfd3337
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
(CAS:938-94-3)2-(p-Tolyl)propionic Acid
Order Number:A844729
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):176.0
Email:sales@amadischem.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
(CAS:938-94-3)
Order Number:SFD1189
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid
Order Number:LE5620;LE26660797
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
Email:18501500038@163.com
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
(CAS:938-94-3)2-p-Tolylpropanoic acid
Order Number:JH063;JH254
Stock Status:in Stock
Quantity:25kg
Purity:98.00%/95.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com
2-(p-Tolyl)propionic Acid Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
938-94-3 (2-(p-Tolyl)propionic Acid) Related Products
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